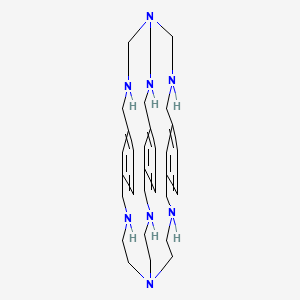
Octaaminocryptand 1
Übersicht
Beschreibung
Octaaminocryptand 1: is a cryptand ligand known for its unique structure and binding properties. It is a macrocyclic compound with eight amine groups, which allows it to form stable complexes with various ions. The molecular formula of this compound is C36H54N8, and it has a molecular weight of 598.87 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Octaaminocryptand 1 can be synthesized through a multistep process involving the condensation of tris(2-aminoethyl)amine with terephthalaldehyde, followed by reduction with sodium borohydride in methanol . The reaction is typically carried out at low temperatures to ensure high yield and purity. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and cost efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: : Octaaminocryptand 1 undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Octaaminocryptand 1 is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: : In biological research, this compound is used to study ion transport and recognition processes. Its ability to form stable complexes with various ions makes it a valuable tool for investigating ion channels and transporters .
Medicine: It is also being explored for its antimicrobial properties .
Industry: : In industrial applications, this compound is used in the development of sensors and separation technologies. Its high affinity for specific ions makes it useful in detecting and removing contaminants from industrial processes .
Wirkmechanismus
Mechanism: : Octaaminocryptand 1 exerts its effects through the formation of stable complexes with metal ions and other small molecules. The amine groups in the cryptand structure act as binding sites, allowing the compound to encapsulate and stabilize the target ions or molecules .
Molecular Targets and Pathways: : The primary molecular targets of this compound are metal ions and small molecules that can fit within its cavity. The binding process involves coordination between the amine groups and the target ion or molecule, leading to the formation of a stable complex. This interaction can influence various biochemical pathways, including ion transport and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaaminocryptand: Similar to Octaaminocryptand 1 but with six amine groups. It forms stable complexes with smaller ions.
Dodecaaminocryptand: Contains twelve amine groups, allowing it to form larger and more stable complexes.
Tetraaminocryptand: With four amine groups, it is used for forming smaller complexes compared to this compound.
Uniqueness: : this compound is unique due to its eight amine groups, which provide a balance between stability and size of the complexes formed. This makes it versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVANUKVUBLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235586.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)




![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B3235622.png)



